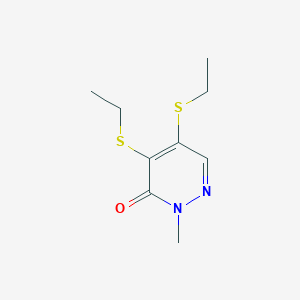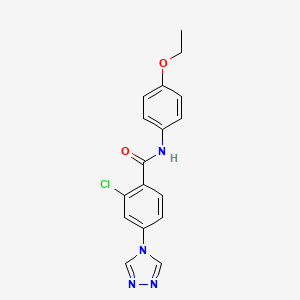
N-butyl-4-(4-fluorobenzyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-(4-fluorobenzyl)-1-piperazinecarboxamide, also known as BFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperazine derivatives and has been found to exhibit interesting biochemical and physiological effects.
作用機序
The exact mechanism of action of N-butyl-4-(4-fluorobenzyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act on certain receptors in the body, such as the serotonin and dopamine receptors. This compound has been shown to have a high affinity for these receptors, which could explain its effects on neurotransmitter activity and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to modulate the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders. In addition, this compound has been found to have low toxicity in vitro, which could make it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using N-butyl-4-(4-fluorobenzyl)-1-piperazinecarboxamide in lab experiments is its high purity and low toxicity. This makes it a reliable tool for studying the structure and function of certain proteins and for testing potential therapeutic agents. However, one limitation of using this compound is its high cost, which could limit its use in certain research settings.
将来の方向性
There are many potential future directions for N-butyl-4-(4-fluorobenzyl)-1-piperazinecarboxamide research. One area of interest is the development of this compound derivatives with improved anti-cancer properties. Another area of interest is the study of this compound's effects on other neurotransmitter systems, which could lead to the development of new treatments for neurological disorders. Additionally, this compound could be used as a tool to study the structure and function of other proteins, which could have implications for drug discovery and development.
合成法
N-butyl-4-(4-fluorobenzyl)-1-piperazinecarboxamide can be synthesized using a simple and efficient method that involves the reaction of 4-fluorobenzylamine with n-butyl isocyanate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
N-butyl-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, this compound has been found to exhibit promising anti-cancer properties by inhibiting the growth of cancer cells. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders. In biochemistry, this compound has been used as a tool to study the structure and function of certain proteins.
特性
IUPAC Name |
N-butyl-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O/c1-2-3-8-18-16(21)20-11-9-19(10-12-20)13-14-4-6-15(17)7-5-14/h4-7H,2-3,8-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUJVHAPBLHDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5320790.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5320794.png)
![6-(methoxymethyl)-1-methyl-4-[4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5320805.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide](/img/structure/B5320813.png)
![4-methoxy-3-methyl-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5320820.png)


![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B5320847.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5320854.png)
![4-[(2-chlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B5320856.png)
![2-bromo-N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B5320858.png)
![1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5320866.png)